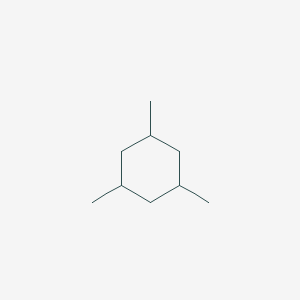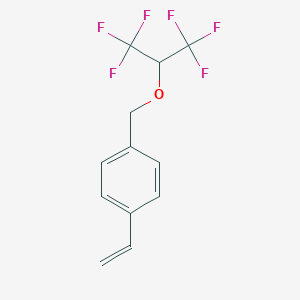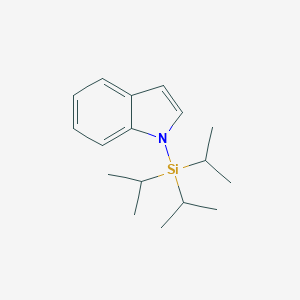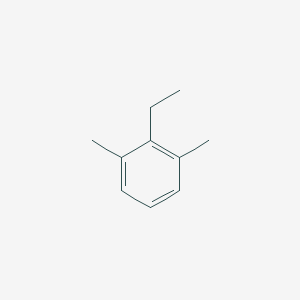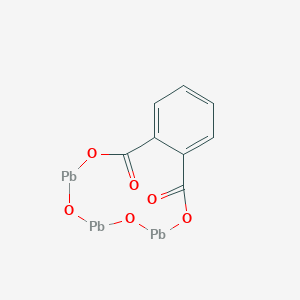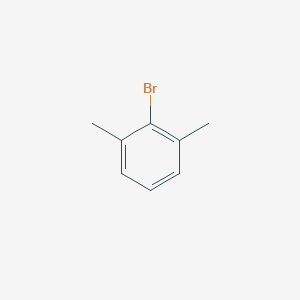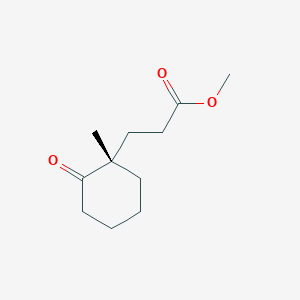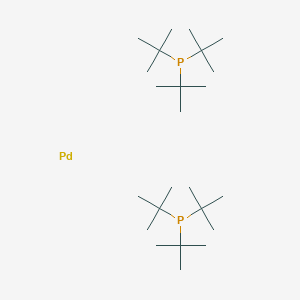
Bis(tri-tert-butylphosphine)palladium(0)
描述
Bis(tri-tert-butylphosphine)palladium(0), also known as Pd(t-Bu3P)2, is a compound with the empirical formula C24H54P2Pd . It is used as a catalyst in various coupling reactions, including Buchwald-Hartwig Cross Coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Hiyama coupling, and Heck reaction .
Synthesis Analysis
The synthesis process of Bis(tri-tert-butylphosphine)palladium(0) involves reacting a palladium substrate and tri-tert-butylphosphine in an N,N-dimethyl formamide solvent. The reaction takes place at 20-40°C for 2-4 hours .Molecular Structure Analysis
The molecular weight of Bis(tri-tert-butylphosphine)palladium(0) is 511.05 . Its SMILES string is [Pd].CC©©P(C©©C)C©©C.CC©©P(C©©C)C©©C .Chemical Reactions Analysis
As a catalyst, Bis(tri-tert-butylphosphine)palladium(0) is involved in various types of coupling reactions. These include Buchwald-Hartwig Cross Coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Hiyama coupling, and Heck reaction .Physical And Chemical Properties Analysis
Bis(tri-tert-butylphosphine)palladium(0) is a solid at 20°C. It should be stored under inert gas at a temperature below 0°C to avoid conditions such as exposure to air and heat .科学研究应用
Suzuki Coupling
- Field : Organic Chemistry
- Application : It’s used as a catalyst for Suzuki coupling on a multisubstituted sp3-carbon .
- Results : The Suzuki coupling reaction is a type of cross-coupling reaction, allowing the formation of carbon-carbon bonds. The use of this catalyst can improve the efficiency and selectivity of the reaction .
Stille Coupling
- Field : Organic Chemistry
- Application : It’s used as a catalyst for Stille coupling reaction of aryl chlorides .
- Results : The Stille coupling reaction is another type of cross-coupling reaction, allowing the formation of carbon-carbon bonds. The use of this catalyst can improve the efficiency and selectivity of the reaction .
Negishi Coupling
- Field : Organic Chemistry
- Application : It’s used as a catalyst for Negishi coupling reaction .
- Results : The Negishi coupling reaction is a type of cross-coupling reaction, allowing the formation of carbon-carbon bonds. The use of this catalyst can improve the efficiency and selectivity of the reaction .
Heck Coupling
- Field : Organic Chemistry
- Application : It’s used as a catalyst for Heck coupling to form tetrasubstituted olefins .
- Results : The Heck coupling reaction is a type of cross-coupling reaction, allowing the formation of carbon-carbon bonds. The use of this catalyst can improve the efficiency and selectivity of the reaction .
Buchwald-Hartwig Amination
- Field : Organic Chemistry
- Application : It’s used as a catalyst for Buchwald-Hartwig amination of aryl halide .
- Results : The Buchwald-Hartwig amination is a type of cross-coupling reaction, allowing the formation of carbon-nitrogen bonds. The use of this catalyst can improve the efficiency and selectivity of the reaction .
Cross-Coupling of Organolithium Reagents
- Field : Organic Chemistry
- Application : It’s used as a catalyst for cross-coupling reactions between alkyllithium reagents and a variety of aryl- and alkenylbromides .
- Method : The catalyst is combined with the reactants in a suitable solvent and the reaction is carried out under controlled conditions .
- Results : These cross-coupling reactions are highly selective, avoiding lithium–halogen exchange and homocoupling side reactions .
Cross-Coupling of Alkenylgermanes
- Field : Organic Chemistry
- Application : It’s used as a catalyst for cross-coupling reactions between alkenylgermanes and a variety of aryl- and alkenylbromides .
- Method : The catalyst is combined with the reactants in a suitable solvent and the reaction is carried out under controlled conditions .
- Results : These cross-coupling reactions are highly selective .
Cross-Coupling of Alkali-Metal Silanolates
- Field : Organic Chemistry
- Application : It’s used as a catalyst for cross-coupling reactions between alkali-metal silanolates and a variety of aryl- and alkenylbromides .
- Method : The catalyst is combined with the reactants in a suitable solvent and the reaction is carried out under controlled conditions .
- Results : These cross-coupling reactions are highly selective .
Cross-Coupling of Triorgano-Indium Reagents
- Field : Organic Chemistry
- Application : It’s used as a catalyst for cross-coupling reactions between triorgano-indium reagents and a variety of aryl- and alkenylbromides .
- Method : The catalyst is combined with the reactants in a suitable solvent and the reaction is carried out under controlled conditions .
- Results : These cross-coupling reactions are highly selective .
Arylations of Hydro-Siloxanes
- Field : Organic Chemistry
- Application : It’s used as a catalyst for arylations of hydro-siloxanes .
- Method : The catalyst is combined with the reactants in a suitable solvent and the reaction is carried out under controlled conditions .
- Results : This reaction allows the formation of aryl-siloxane bonds .
Decarboxylative Cross-Coupling Reactions
- Field : Organic Chemistry
- Application : It’s used as a catalyst for decarboxylative cross-coupling reactions .
- Method : The catalyst is combined with the reactants in a suitable solvent and the reaction is carried out under controlled conditions .
- Results : This reaction allows the formation of carbon-carbon bonds .
Carbonylations and Amino-Carbonylations
- Field : Organic Chemistry
- Application : It’s used as a catalyst for carbonylations and amino-carbonylations .
- Method : The catalyst is combined with the reactants in a suitable solvent and the reaction is carried out under controlled conditions .
- Results : This reaction allows the formation of carbon-oxygen and carbon-nitrogen bonds .
Carboiodinations
- Field : Organic Chemistry
- Application : It’s used as a catalyst for carboiodinations .
- Method : The catalyst is combined with the reactants in a suitable solvent and the reaction is carried out under controlled conditions .
- Results : This reaction allows the formation of carbon-iodine bonds .
C-H Functionalizations
- Field : Organic Chemistry
- Application : It’s used as a catalyst for C-H functionalizations .
- Method : The catalyst is combined with the reactants in a suitable solvent and the reaction is carried out under controlled conditions .
- Results : This reaction allows the functionalization of C-H bonds .
Cyanations
- Field : Organic Chemistry
- Application : It’s used as a catalyst for cyanations .
- Method : The catalyst is combined with the reactants in a suitable solvent and the reaction is carried out under controlled conditions .
- Results : This reaction allows the formation of carbon-cyanide bonds .
Methylenation of Olefins
- Field : Organic Chemistry
- Application : It’s used as a catalyst for methylenation of olefins .
- Method : The catalyst is combined with the reactants in a suitable solvent and the reaction is carried out under controlled conditions .
- Results : This reaction allows the methylenation of olefins .
Annulation Reactions
- Field : Organic Chemistry
- Application : It’s used as a catalyst for annulation reactions .
- Method : The catalyst is combined with the reactants in a suitable solvent and the reaction is carried out under controlled conditions .
- Results : This reaction allows the formation of cyclic compounds .
Semiconducting Polymers with Alternating Heterocycle Units
- Field : Polymer Chemistry
- Application : It’s used in the synthesis of semiconducting polymers with alternating heterocycle units .
- Method : The catalyst is combined with the reactants in a suitable solvent and the reaction is carried out under controlled conditions .
- Results : This reaction allows the formation of semiconducting polymers .
安全和危害
属性
IUPAC Name |
palladium;tritert-butylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H27P.Pd/c2*1-10(2,3)13(11(4,5)6)12(7,8)9;/h2*1-9H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQOYLRVSVOCQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C(C)(C)C)C(C)(C)C.CC(C)(C)P(C(C)(C)C)C(C)(C)C.[Pd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H54P2Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370359 | |
| Record name | Bis(tri-tert-butylphosphine)palladium(0) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(tri-tert-butylphosphine)palladium(0) | |
CAS RN |
53199-31-8 | |
| Record name | Bis(tri-tert-butylphosphine)palladium(0) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(tri-tert-butylphosphine)palladium(0) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



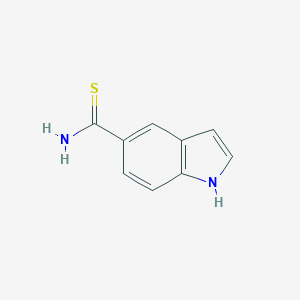
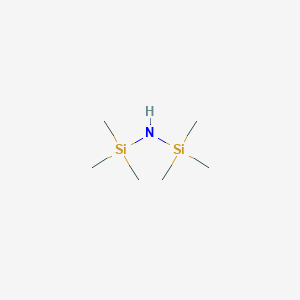
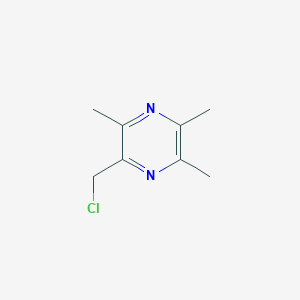
![(2E,4E,6E)-7-[5-[(4E,6E)-8-[[2-[2,4-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B44286.png)
![1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-ol](/img/structure/B44287.png)
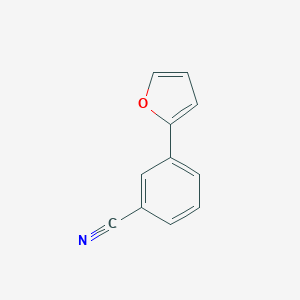
![5H-cyclopenta[b]pyridin-7(6H)-one](/img/structure/B44290.png)
